molecular formula C17H16N2OS2 B2834803 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896350-68-8

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2834803
CAS RN: 896350-68-8
M. Wt: 328.45
InChI Key: GLHTXESRNBRESC-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is an organic compound with potential anti-cancer properties. It was first synthesized in the 1980s and has been the subject of extensive scientific research since then.

Scientific Research Applications

Anticancer Activity

Benzamide derivatives, including those with thiazole scaffolds, have been synthesized and evaluated for their anticancer activity. These compounds have been found to exhibit promising anticancer properties against a variety of human cancer cell lines. For instance, microwave-assisted synthesis of benzamide derivatives containing thiadiazole scaffolds showed promising anticancer activity, with certain compounds displaying GI50 values comparable to standard anticancer drugs S. Tiwari et al., 2017. Additionally, compounds designed and synthesized with thiazol-2-yl phenyl benzamides demonstrated moderate to excellent anticancer activity against breast, lung, colon, and ovarian cancer cell lines B. Ravinaik et al., 2021.

Antimicrobial Activity

Some benzothiazole derivatives have been synthesized and shown to possess antimicrobial properties. For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and exhibited significant antimicrobial activity against various bacterial and fungal strains, some of which were more potent than reference drugs D. Bikobo et al., 2017.

Corrosion Inhibition

Benzothiazole derivatives have also been explored as corrosion inhibitors for metals. A study focusing on the corrosion inhibiting effects of benzothiazole derivatives against steel in acidic solutions found that these compounds provided significant protection, with adsorption properties suggesting a combination of physical and chemical adsorption mechanisms Zhiyong Hu et al., 2016.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-8-9-14-15(11(10)2)18-17(22-14)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHTXESRNBRESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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